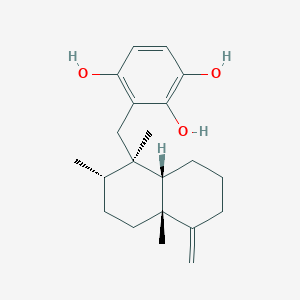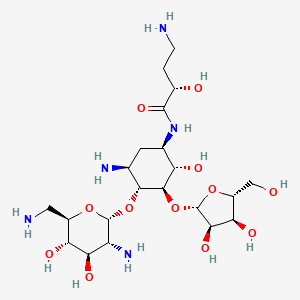
3-Methylsuberic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylsuberic acid is a branched-chain fatty acid.
3-Methylsubericacid belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 3-Methylsubericacid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 3-Methylsubericacid has been primarily detected in urine. Within the cell, 3-methylsubericacid is primarily located in the cytoplasm and adiposome.
Scientific Research Applications
Bio-based Chemical Production
3-Hydroxypropionic acid, closely related to 3-Methylsuberic acid, is a key platform chemical with significant commercial value. It serves as a precursor for several important compounds, including acrylic acid, methyl acrylate, and acrylamide. Metabolic engineering and genetically modified organisms are often used to enhance the production of 3-Hydroxypropionic acid using cheap and abundant substrates, ensuring high yield and productivity (Vidra & Németh, 2017).
Enhancement of Fenton Oxidative Processes
3-Hydroxyanthranilic acid, another derivative, can act as a redox mediator in Fenton oxidative processes, which are used for dye degradation. Its presence can enhance the generation of reactive oxygen species, improving the effectiveness of these processes (Santana et al., 2019).
Green Chemistry Applications
In the realm of green chemistry, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, a derivative, has been effectively used as a catalyst for synthesizing various chemical compounds. This catalyst is notable for its efficiency, environmental friendliness, and reusability (Davoodnia et al., 2010).
Novel Catalytic Applications
3-Methyl-1-sulfonic acid imidazolium nitrate is a new Brønsted acidic ionic liquid and nitrating agent used for efficient nitration of aromatic compounds. It has shown a dramatic effect on various aromatic compounds, providing a novel method in organic synthesis (Zolfigol et al., 2012).
Production of 3-Hydroxypropionic Acid
3-Hydroxypropionic acid (3-HP) is produced using engineered Methylobacterium extorquens and other organisms. It's a precursor for products like acrylic acid and 1,3-propanediol. The research focuses on using different carbon feedstocks and metabolic engineering to optimize production (Yang et al., 2017).
Biocompatible Scaffolds for Regenerative Therapies
A study demonstrated the fabrication of novel scaffolds composed of hyperbranched aliphatic polyesters and polyaniline, which are potentially suitable for tissue engineering applications. These scaffolds exhibit biocompatibility, conductivity, and mechanical strength (Sarvari et al., 2016).
Volatile Biomarker Production in Food Safety
3-Methyl-butanal and 3-methyl-butanoic acid, related compounds, are considered as volatile biomarkers for the presence of Staphylococcus aureus in pork, indicating their potential as indicators for food safety and quality control in the meat industry (Hu et al., 2020).
properties
CAS RN |
34284-35-0 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3-methyloctanedioic acid |
InChI |
InChI=1S/C9H16O4/c1-7(6-9(12)13)4-2-3-5-8(10)11/h7H,2-6H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
QIOYMVALOOEDDF-UHFFFAOYSA-N |
SMILES |
CC(CCCCC(=O)O)CC(=O)O |
Canonical SMILES |
CC(CCCCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B1254666.png)

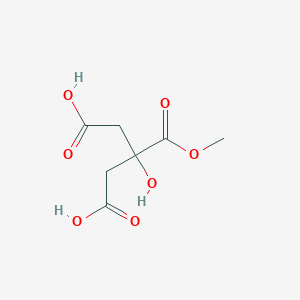
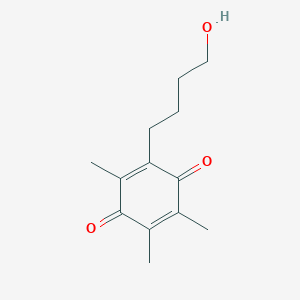


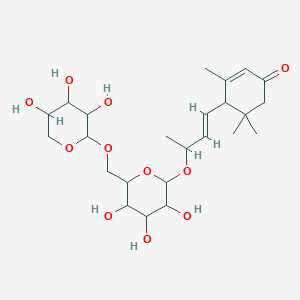

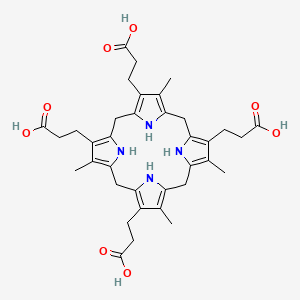
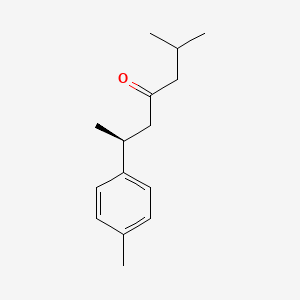
![4-[(1R)-1-hydroxy-2-{[(2S)-4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl]phenol](/img/structure/B1254682.png)
